L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)
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Overview
Description
Gamma-glutamylcysteine (TFA) is a dipeptide composed of the amino acids glutamic acid and cysteine. It is an intermediate in the biosynthesis of glutathione, a crucial antioxidant in cellular defense mechanisms. Gamma-glutamylcysteine plays a significant role in maintaining cellular redox homeostasis and is involved in various physiological processes, including detoxification, immune response, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-glutamylcysteine can be synthesized through enzymatic reactions involving gamma-glutamylcysteine synthetase. This enzyme catalyzes the formation of gamma-glutamylcysteine from glutamic acid and cysteine in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature to ensure enzyme activity .
Industrial Production Methods
Industrial production of gamma-glutamylcysteine often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamylcysteine synthetase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Gamma-glutamylcysteine undergoes various chemical reactions, including:
Oxidation: Gamma-glutamylcysteine can be oxidized to form disulfide bonds, leading to the formation of gamma-glutamylcystine.
Reduction: The disulfide bonds in gamma-glutamylcystine can be reduced back to gamma-glutamylcysteine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out in aqueous solutions with appropriate pH and temperature to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include gamma-glutamylcystine (from oxidation) and various gamma-glutamyl peptides (from substitution reactions) .
Scientific Research Applications
Gamma-glutamylcysteine has numerous scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of glutathione and other gamma-glutamyl compounds.
Biology: Gamma-glutamylcysteine is studied for its role in cellular redox regulation and its involvement in various metabolic pathways.
Medicine: Research focuses on its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cancer.
Mechanism of Action
Gamma-glutamylcysteine exerts its effects primarily through its role in the synthesis of glutathione. It is catalyzed by gamma-glutamylcysteine synthetase to form gamma-glutamylcysteine, which is then converted to glutathione by glutathione synthetase. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include the regulation of redox-sensitive signaling pathways and the detoxification of harmful compounds .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine. It is the final product in the gamma-glutamyl cycle and has similar antioxidant properties.
Gamma-glutamyltaurine: A gamma-glutamyl peptide with taurine, known for its role in bile acid conjugation and antioxidant activity.
Gamma-glutamylmethylamide: Another gamma-glutamyl compound with potential therapeutic applications.
Uniqueness
Gamma-glutamylcysteine is unique due to its role as an intermediate in the biosynthesis of glutathione. Its ability to participate in various chemical reactions and its involvement in critical cellular processes make it a compound of significant interest in both research and industrial applications .
Properties
IUPAC Name |
2-amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPFIMTGPKLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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